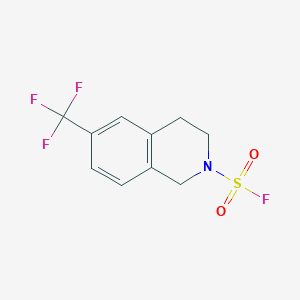

![molecular formula C17H13N3O B2389468 2-{4-[(1-méthyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phényl}acétonitrile CAS No. 1025223-99-7](/img/structure/B2389468.png)

2-{4-[(1-méthyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phényl}acétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, also known as MIAPaCa-2, is a chemical compound that has been extensively studied in scientific research. It is a member of the indole-3-carboxaldehyde family of compounds and has been shown to have potential applications in cancer research and treatment. In

Applications De Recherche Scientifique

- Les dérivés de l'indole, y compris le composé en question, se sont montrés prometteurs en tant qu'agents anticancéreux potentiels. Les chercheurs ont étudié leur capacité à inhiber la croissance des cellules cancéreuses, à induire l'apoptose et à interférer avec la progression tumorale .

- La partie indole du composé peut contribuer à ses propriétés antimicrobiennes. Certains dérivés ont présenté une activité contre les bactéries, les champignons et les virus .

- Certains dérivés de l'indole ont été évalués pour leur activité anti-VIH. Par exemple, une série de nouveaux dérivés xanthèniques indolyl et oxochroményl a été étudiée comme agents anti-VIH-1 potentiels .

Propriétés anticancéreuses

Activité antimicrobienne

Potentiel anti-VIH

Mécanisme D'action

Target of Action

The compound, also known as 2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

The compound’s mode of action is likely related to its indole structure. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound’s interaction with its targets can result in a variety of changes, depending on the specific target and the biological context .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

It’s worth noting that the compound’s structure contains lipophilic groups, which could potentially facilitate its passage through the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological context and the targets it interacts with. Given the diverse biological activities associated with indole derivatives, the compound could potentially have a wide range of effects .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the Akt/mTOR signaling pathway and its role in cancer. However, one of the limitations of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Orientations Futures

There are a number of future directions for research on 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile. One area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is to investigate its potential use in other types of cancer, such as breast cancer or lung cancer. Additionally, research could be done to optimize the synthesis method for 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile to make it more accessible for use in lab experiments.

Méthodes De Synthèse

The synthesis of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile involves the reaction of 4-aminobenzaldehyde and indole-3-carboxaldehyde in the presence of acetonitrile. The reaction is carried out under reflux conditions and the product is obtained through recrystallization. The purity of the compound is confirmed through spectroscopic analysis.

Analyse Biochimique

Biochemical Properties

The compound 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, as an indole derivative, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions .

Cellular Effects

The compound 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects .

Temporal Effects in Laboratory Settings

The effects of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Propriétés

IUPAC Name |

2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-14(15)16(17(20)21)19-13-8-6-12(7-9-13)10-11-18/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBMOBDUSSZLOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)CC#N)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)

![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)

![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)

![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)